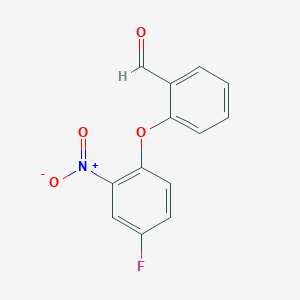
2-(4-Fluoro-2-nitrophenoxy)benzaldehyde
描述
2-(4-Fluoro-2-nitrophenoxy)benzaldehyde is a benzaldehyde derivative featuring a substituted phenoxy group at the ortho position of the benzaldehyde ring. The substituents include a nitro (-NO₂) group at the 2-position and a fluorine atom at the 4-position of the phenoxy moiety. Its structural uniqueness lies in the combination of electron-withdrawing groups (nitro and fluorine), which influence its reactivity and physicochemical properties.
属性
分子式 |
C13H8FNO4 |
|---|---|
分子量 |
261.20 g/mol |
IUPAC 名称 |
2-(4-fluoro-2-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8FNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H |
InChI 键 |
SKKHPBKPJNSTHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
相似化合物的比较
Comparative Analysis with Similar Benzaldehyde Derivatives
Structural Analogues and Substituent Effects
The following structurally related compounds are compared:
2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)
4-Fluoro-2-((4-nitrophenyl)ethynyl)benzaldehyde (CAS 1443350-84-2)
2-(4-Chlorophenoxy)benzaldehyde (CAS 111826-11-0)
2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)
Eurotirumin (a natural benzaldehyde derivative from Eurotium fungi)
Table 1: Structural and Physicochemical Properties
Table 2: Bioactivity Comparison
Market and Industrial Relevance
- 2-(Diphenylphosphino)benzaldehyde: High demand in North America (2014–2024 CAGR: ~5%) for pharmaceutical and catalytic applications .
常见问题
Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-nitrophenoxy)benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) between 4-fluoro-2-nitrophenol and benzaldehyde derivatives. For example, substituted benzaldehydes can react with phenols under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Variations in solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry of reactants significantly impact yield. For instance, higher temperatures (80–100°C) and polar aprotic solvents like DMF may enhance reactivity of electron-deficient aromatic systems but require careful control to avoid side reactions such as nitro group reduction .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : and NMR are critical for confirming the aldehyde proton (δ ~10 ppm) and nitrophenoxy substitution patterns. Fluorine coupling in NMR can resolve positional isomerism .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1520/1340 cm (asymmetric/symmetric NO stretches) confirm functional groups .
- HPLC-MS : Reverse-phase HPLC with ESI-MS detects impurities (e.g., unreacted phenol or over-oxidized products) and quantifies purity .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (N or Ar) at 0–4°C. The nitro group is sensitive to photodegradation and moisture, which can hydrolyze the aldehyde to carboxylic acid derivatives. Avoid contact with reducing agents (e.g., metal hydrides) to prevent nitro group reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the nitro group in this compound?
Methodological Answer: Discrepancies in nitro group reactivity (e.g., reduction vs. stability) often arise from solvent and catalyst choices. For example:
- Reductive conditions : Use Pd/C or Zn/HCl for selective nitro-to-amine conversion, but avoid excess reductants to prevent aldehyde reduction .
- Photostability : UV-Vis studies under controlled light exposure (λ = 300–400 nm) can quantify decomposition pathways. Compare kinetic data across solvents (e.g., acetonitrile vs. DMSO) to model degradation .
Q. What strategies optimize the use of this compound in synthesizing bioactive macrocycles?
Methodological Answer: The aldehyde group enables Schiff base formation with polyamines. Key considerations:
- Stoichiometry : Use a 1:1 molar ratio of aldehyde to diamine (e.g., ethylenediamine) to favor [2 + 2] macrocycles over polymers.
- Template effects : Add metal ions (e.g., Cu) to preorganize reactants and enhance cyclization efficiency.
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate macrocyclic products .
Q. How do crystallographic data inform structural analysis of derivatives of this compound?
Q. What analytical pitfalls arise when correlating computational models with experimental data for this compound?
Methodological Answer:
- DFT limitations : Gas-phase DFT calculations may overestimate planarity due to neglecting solvent effects. Compare with solvated models (e.g., COSMO-RS) to align with experimental NMR shifts .
- Crystallographic vs. spectroscopic data : Discrepancies in bond lengths (e.g., C=O: 1.21 Å in XRD vs. 1.23 Å in DFT) highlight the need for multi-method validation .
Q. How can researchers mitigate hazards during large-scale reactions involving this compound?
Methodological Answer:
- Ventilation : Use fume hoods with >0.5 m/s face velocity to control volatile byproducts (e.g., NO).
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
- Waste disposal : Neutralize nitro-containing waste with FeSO/HSO before disposal to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


